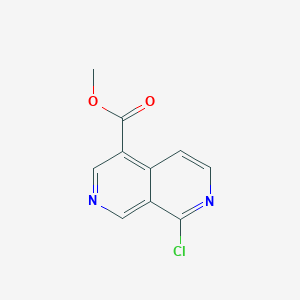
Methyl 8-chloro-2,7-naphthyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 8-chloro-2,7-naphthyridine-4-carboxylate” is a chemical compound with the CAS Number: 1823957-71-6 . It has a molecular weight of 222.63 . The IUPAC name for this compound is methyl 8-chloro-2,7-naphthyridine-4-carboxylate .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives, which are structurally similar to the compound , have been extensively studied . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The InChI code for “Methyl 8-chloro-2,7-naphthyridine-4-carboxylate” is 1S/C10H7ClN2O2/c1-15-10(14)8-5-12-4-7-6(8)2-3-13-9(7)11/h2-5H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 8-chloro-2,7-naphthyridine-4-carboxylate” is a powder at room temperature . The storage temperature and shipping temperature are normal .科学的研究の応用
Synthesis and Structural Characterization
The synthesis of various naphthyridine derivatives, including Methyl 8-chloro-2,7-naphthyridine-4-carboxylate, has been extensively studied. For instance, a research work detailed an efficient method for synthesizing anticancer drug intermediates related to naphthyridine carboxylates. This synthesis involved a two-step process, including substitution and hydrolysis, optimizing the synthesis method and confirming the structure through spectroscopic methods (Zhang et al., 2019). Similarly, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved complex synthetic routes indicating the versatility and reactivity of such compounds (Kiely, 1991).
Antibacterial Activity
Naphthyridine derivatives, including those structurally related to Methyl 8-chloro-2,7-naphthyridine-4-carboxylate, have been explored for their potential antibacterial properties. A study synthesized and evaluated 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids for in vitro and in vivo antibacterial activities. The research highlighted structure-activity relationships crucial for developing improved therapeutic agents (Bouzard et al., 1992).
Neuroprotective and Enzyme Inhibitory Properties
Research into the neuroprotective and enzyme inhibitory properties of 1,8-naphthyridine derivatives has shown promising results. Compounds related to Methyl 8-chloro-2,7-naphthyridine-4-carboxylate demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), presenting an interesting profile for potential treatments in neurodegenerative diseases like Alzheimer's (de los Ríos et al., 2010).
Catalytic and Electrochemical Applications
Naphthyridine compounds have found use in catalytic and electrochemical applications, showcasing their versatility beyond pharmaceuticals. A study on ruthenium (II) complexes with naphthyridine-based ligands revealed their potential in water oxidation, a critical reaction for sustainable energy applications. The research demonstrated how structural modifications could influence electronic absorption and redox properties, highlighting the compound's adaptability in catalytic contexts (Zong & Thummel, 2005).
Safety And Hazards
特性
IUPAC Name |
methyl 8-chloro-2,7-naphthyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)8-5-12-4-7-6(8)2-3-13-9(7)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGBWEIQUMZRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CN=C(C2=CN=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-chloro-2,7-naphthyridine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

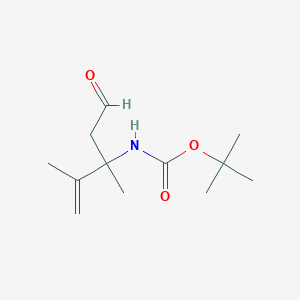
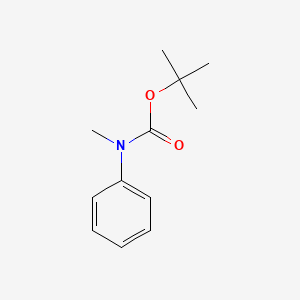
![7-[(3-Chlorobenzyl)oxy]-4-[(Methylamino)methyl]-2h-Chromen-2-One](/img/structure/B2587581.png)
![1-(2,3-Dimethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2587583.png)
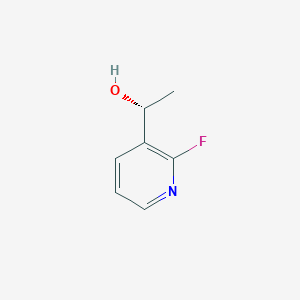
![2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2587587.png)

![[1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B2587589.png)
![Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate](/img/structure/B2587590.png)

![N-(benzo[b]thiophen-5-yl)thiophene-2-carboxamide](/img/structure/B2587594.png)
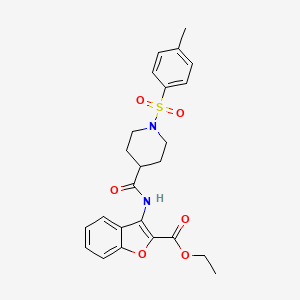
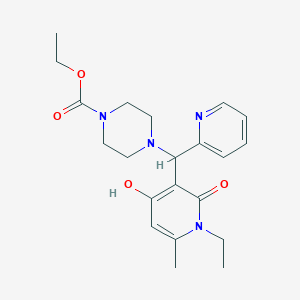
![N-(2,3-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2587600.png)